Cas no 67003-20-7 (1,1-Dibromo-2-(chloromethyl)cyclopropane)

1,1-Dibromo-2-(chloromethyl)cyclopropane 化学的及び物理的性質
名前と識別子
-
- 1,1-dibromo-2-(chloromethyl)cyclopropane
- Cyclopropane, 1,1-dibromo-2-(chloromethyl)-
- 1,1-dibromo-2-chloromethylcyclopropane
- 67003-20-7
- 899-833-8
- DTXSID00454367
- EN300-1695731
- G62432
- CS-0227254
- SCA00320
- SCHEMBL22804028
- 1,1-Dibromo-2-(chloromethyl)cyclopropane
-
- インチ: 1S/C4H5Br2Cl/c5-4(6)1-3(4)2-7/h3H,1-2H2
- InChIKey: SWIPJVZSGRVWTM-UHFFFAOYSA-N
- SMILES: BrC1(C([H])([H])C1([H])C([H])([H])Cl)Br
計算された属性
- 精确分子量: 247.84260 g/mol
- 同位素质量: 245.84465 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 7
- 回転可能化学結合数: 1
- 複雑さ: 81.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 0
- 分子量: 248.34
1,1-Dibromo-2-(chloromethyl)cyclopropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1695731-0.1g |
1,1-dibromo-2-(chloromethyl)cyclopropane |
67003-20-7 | 95% | 0.1g |
$241.0 | 2023-09-20 | |
Enamine | EN300-1695731-0.5g |
1,1-dibromo-2-(chloromethyl)cyclopropane |
67003-20-7 | 95% | 0.5g |
$546.0 | 2023-09-20 | |
Ambeed | A1533258-1g |
1,1-Dibromo-2-(chloromethyl)cyclopropane |
67003-20-7 | 98% | 1g |
$1354.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1297924-1g |
1,1-Dibromo-2-(chloromethyl)cyclopropane |
67003-20-7 | 98% | 1g |
¥14700.00 | 2024-05-04 | |
1PlusChem | 1P01H7PA-100mg |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 100mg |
$350.00 | 2024-04-22 | |
1PlusChem | 1P01H7PA-2.5g |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 2.5g |
$1756.00 | 2024-04-22 | |
A2B Chem LLC | AY81950-500mg |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 500mg |
$610.00 | 2024-04-19 | |
A2B Chem LLC | AY81950-100mg |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 100mg |
$289.00 | 2024-04-19 | |
Aaron | AR01H7XM-500mg |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 500mg |
$776.00 | 2025-02-17 | |
Aaron | AR01H7XM-5g |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 5g |
$2814.00 | 2025-02-17 |
1,1-Dibromo-2-(chloromethyl)cyclopropane 関連文献
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Christopher B. Kelly,John A. Milligan,Leon J. Tilley,Taylor M. Sodano Chem. Sci. 2022 13 11721
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2. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphtholsAvishek Guin,Subrata Bhattacharjee,Mahesh Singh Harariya,Akkattu T. Biju Chem. Sci. 2023 14 6585
1,1-Dibromo-2-(chloromethyl)cyclopropaneに関する追加情報
1,1-Dibromo-2-(chloromethyl)cyclopropane (CAS No. 67003-20-7): A Versatile Intermediate in Modern Chemical Synthesis
1,1-Dibromo-2-(chloromethyl)cyclopropane, identified by its CAS number 67003-20-7, is a significant compound in the realm of organic synthesis and pharmaceutical development. This heterocyclic bromomethane derivative has garnered considerable attention due to its unique structural properties and broad applicability in the synthesis of complex molecules. The cyclopropane ring, a three-membered carbon structure, introduces rigidity and reactivity that make this compound a valuable tool for chemists exploring novel synthetic pathways.
The molecular structure of 1,1-Dibromo-2-(chloromethyl)cyclopropane consists of a cyclopropane core substituted with two bromine atoms at the 1-position and a chloromethyl group at the 2-position. This arrangement imparts distinct reactivity patterns, making it an ideal candidate for various chemical transformations. The presence of both bromine and chlorine atoms allows for selective functionalization, enabling the synthesis of diverse derivatives that serve as intermediates in drug development, agrochemicals, and specialty materials.
In recent years, the compound has been extensively studied for its role in constructing biologically active scaffolds. The cyclopropane ring is known to enhance metabolic stability and binding affinity in drug molecules, making it a preferred motif in medicinal chemistry. Researchers have leveraged the reactivity of 1,1-Dibromo-2-(chloromethyl)cyclopropane to develop novel analogs with enhanced pharmacological properties. For instance, studies have demonstrated its utility in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents, where the cyclopropane moiety contributes to improved bioavailability and target specificity.
The synthesis of 1,1-Dibromo-2-(chloromethyl)cyclopropane typically involves the bromination and chlorination of cyclopropylmethyl halides or related precursors. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers can access high-quality material for their studies. Recent advancements in catalytic processes have further refined these synthetic routes, making them more efficient and environmentally friendly. These improvements are crucial for large-scale production and industrial applications where cost-effectiveness and sustainability are paramount.
The versatility of 1,1-Dibromo-2-(chloromethyl)cyclopropane extends beyond pharmaceutical applications. In materials science, this compound has been explored as a building block for polymers and coatings with unique mechanical properties. The rigid cyclopropane ring contributes to enhanced thermal stability and resistance to chemical degradation, making it suitable for high-performance materials used in aerospace and automotive industries. Additionally, its reactivity allows for the introduction of various functional groups, enabling the creation of tailored materials with specific properties such as biodegradability or conductivity.
In academic research, 1,1-Dibromo-2-(chloromethyl)cyclopropane continues to be a focal point for investigating new synthetic strategies and understanding reaction mechanisms. The compound's ability to undergo diverse transformations under different conditions has provided insights into fundamental principles of organic chemistry. For example, studies on its participation in cross-coupling reactions have advanced our understanding of palladium-catalyzed processes, which are widely used in pharmaceutical synthesis. These findings not only contribute to theoretical knowledge but also inform practical applications in industrial settings.
The future prospects of 1,1-Dibromo-2-(chloromethyl)cyclopropane are promising as new research avenues continue to emerge. Ongoing studies aim to expand its utility in drug discovery by exploring novel derivatives with enhanced therapeutic profiles. Collaborative efforts between academia and industry are driving innovation in this field, ensuring that compounds like this remain at the forefront of chemical research. As synthetic methodologies evolve, we can expect even more efficient and sustainable ways to utilize this versatile intermediate.
In conclusion, 1,1-Dibromo-2-(chloromethyl)cyclopropane (CAS No. 67003-20-7) represents a cornerstone in modern chemical synthesis. Its unique structural features and broad applicability make it an indispensable tool for researchers across multiple disciplines. From pharmaceuticals to advanced materials, this compound continues to inspire new discoveries and innovations that shape the future of chemistry.
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